molecular formula C16H18N6O4S B14928435 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Cat. No.: B14928435
M. Wt: 390.4 g/mol
InChI Key: AYYIKPHJSHSVPZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid.

    Formation of the thienopyrimidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reaction: The final step involves coupling the pyrazole and thienopyrimidine rings through a propanamide linker using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide linkage.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: 3-(3,5-Dimethyl-4-amino-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Corresponding carboxylic acid and amine

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit a key enzyme involved in a disease pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide
  • **3-(3,5-Dimethyl-4-amino-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Uniqueness

The unique combination of the pyrazole and thienopyrimidine rings, along with the nitro group, gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N6O4S

Molecular Weight

390.4 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C16H18N6O4S/c1-8-7-12-15(27-8)17-11(4)21(16(12)24)19-13(23)5-6-20-10(3)14(22(25)26)9(2)18-20/h7H,5-6H2,1-4H3,(H,19,23)

InChI Key

AYYIKPHJSHSVPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

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